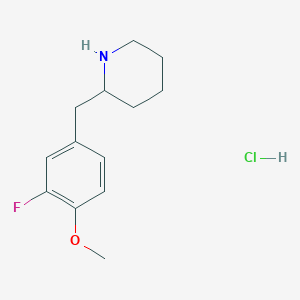

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-16-13-6-5-10(9-12(13)14)8-11-4-2-3-7-15-11;/h5-6,9,11,15H,2-4,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUIXMWQPZZGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCCN2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588837 | |

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170364-71-2 | |

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

solubility and stability of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. These foundational characteristics, principally solubility and stability, are critical determinants of a drug's ultimate success, influencing everything from formulation strategies to bioavailability and shelf-life. This guide provides a comprehensive technical overview of this compound, a substituted piperidine derivative of interest in medicinal chemistry.

The rationale for focusing on solubility and stability is clear: a drug must be soluble to be absorbed and must be stable to remain safe and effective over time. For researchers, scientists, and drug development professionals, the methodologies and data presented herein offer a framework for the preclinical evaluation of this and similar compounds. This document is structured to provide not just protocols, but the scientific reasoning behind them, ensuring a deep and applicable understanding of the subject matter.

Physicochemical Characterization

A precise understanding of the molecular identity and fundamental properties of this compound is the starting point for any substantive investigation.

The systematic IUPAC name for this compound is 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine hydrochloride (1:1)[1]. Its structure comprises a piperidine ring substituted at the 2-position with a benzyl group, which is itself functionalized with a fluorine atom at the 3-position and a methoxy group at the 4-position[1]. The hydrochloride salt is formed by the protonation of the piperidine nitrogen[1]. This salt form is often chosen in pharmaceutical development to enhance solubility and stability[1].

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉ClFNO | [1] |

| Molecular Weight | 259.75 g/mol | [1] |

| CAS Number | 1170364-71-2 | [1] |

| Appearance | Solid | |

| InChI Key | MXUIXMWQPZZGDH-UHFFFAOYSA-N |

The presence of the fluorine atom, an electron-withdrawing group, and the methoxy group, an electron-donating group, on the benzyl ring can influence the molecule's electronic properties, binding affinity to biological targets, and metabolic stability[1]. The piperidine moiety is a common scaffold in many pharmaceuticals and natural alkaloids[2].

Solubility Profile Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and bioavailability. For oral dosage forms, in particular, poor aqueous solubility can be a significant hurdle to achieving therapeutic efficacy. The hydrochloride salt form of the title compound is intended to improve its aqueous solubility compared to the free base[1]. A comprehensive solubility assessment in various media is therefore essential.

Theoretical Considerations

The protonation of the basic piperidine nitrogen to form the hydrochloride salt introduces an ionic character to the molecule, which generally leads to enhanced solubility in polar solvents like water. The overall solubility will be a function of the interplay between the hydrophilicity of the hydrochloride group and the lipophilicity of the substituted benzyl and piperidine rings.

Experimental Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound[3]. It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached[3].

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., purified water, phosphate-buffered saline at various pH levels, and relevant organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached[3]. The presence of undissolved solid should be visually confirmed[3].

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analysis: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[4].

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Data Presentation:

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | [Experimental Data] |

| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | [Experimental Data] |

| pH 4.5 Acetate Buffer | 37 | [Experimental Data] |

| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | 37 | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] |

| Methanol | 25 | [Experimental Data] |

| Dichloromethane | 25 | [Experimental Data] |

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Stability Profile and Forced Degradation Studies

Stability testing is a crucial component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule[5][6]. These studies are also essential for developing and validating stability-indicating analytical methods[5][7].

Rationale for Forced Degradation

By subjecting this compound to stress conditions more severe than those used in accelerated stability studies, we can rapidly elucidate its degradation pathways. This information is invaluable for improving the manufacturing process, selecting appropriate packaging, and defining proper storage conditions[6].

Experimental Protocols for Forced Degradation

The following protocols outline the typical stress conditions applied in forced degradation studies. A validated stability-indicating HPLC method is used to analyze the stressed samples, separating the parent compound from its degradation products[8][9][10].

A. Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals[11]. The susceptibility of the compound to acid and base-catalyzed hydrolysis is evaluated.

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and reflux for a specified period (e.g., 8 hours). If significant degradation occurs, milder conditions (e.g., lower acid concentration, lower temperature) should be used[11][12].

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and reflux for a similar duration. Again, adjust conditions based on the observed degradation[11][12].

-

Neutral Hydrolysis: Reflux the compound in purified water to assess its stability in a neutral aqueous environment[12].

B. Oxidative Degradation

Oxidative degradation is often initiated by atmospheric oxygen or residual peroxides.

-

Protocol: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The reaction should be monitored over time.

C. Photolytic Degradation

Exposure to light can induce photochemical degradation.

-

Protocol: Expose a solid sample and a solution of the compound to a light source with a specified output (e.g., as per ICH Q1B guidelines). A control sample should be protected from light to differentiate between photolytic and thermal degradation.

D. Thermal Degradation

Elevated temperatures can accelerate thermally induced degradation.

-

Protocol: Expose a solid sample of the compound to dry heat in a temperature-controlled oven (e.g., 60-80°C) for an extended period.

Data Presentation:

| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 8 hours (reflux) | [Experimental Data] | [Experimental Data] |

| Base Hydrolysis | 0.1 N NaOH | 8 hours (reflux) | [Experimental Data] | [Experimental Data] |

| Neutral Hydrolysis | Purified Water | 12 hours (reflux) | [Experimental Data] | [Experimental Data] |

| Oxidation | 3% H₂O₂ | 24 hours (RT) | [Experimental Data] | [Experimental Data] |

| Photolysis (Solid) | ICH Q1B | 7 days | [Experimental Data] | [Experimental Data] |

| Photolysis (Solution) | ICH Q1B | 24 hours | [Experimental Data] | [Experimental Data] |

| Thermal (Solid) | 80°C | 14 days | [Experimental Data] | [Experimental Data] |

Diagram: Workflow for Forced Degradation Studies

Caption: Overview of the forced degradation study workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance and drug product over time[7]. For this compound, a reverse-phase HPLC method is typically the most suitable approach[8].

Method Development Strategy

The primary goal is to achieve adequate separation between the parent compound and all potential degradation products generated during the forced degradation studies.

-

Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all peaks. The pH of the aqueous phase should be carefully selected to ensure good peak shape for the amine-containing compound.

-

Detection: UV detection at a wavelength where the parent compound and its impurities have significant absorbance is typically used. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | [Optimized Gradient Program] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | [Determined from UV Spectrum] |

| Injection Volume | 10 µL |

Conclusion

This technical guide has outlined the fundamental principles and experimental approaches for evaluating the . A thorough characterization of these properties is a non-negotiable prerequisite for the successful development of this compound into a viable drug product. The data generated from the described solubility and forced degradation studies will directly inform critical decisions in formulation development, analytical method development, and the establishment of appropriate storage conditions and shelf-life. By adhering to scientifically sound and regulatory-compliant methodologies, researchers can build a robust data package that will support the progression of this promising molecule through the drug development pipeline.

References

-

Piperidine - Wikipedia. [Link]

-

(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride - PubChem. [Link]

-

Piperidine | C5H11N | CID 8082 - PubChem. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. [Link]

-

HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS - Farmacia Journal. [Link]

-

Annex 4 - World Health Organization (WHO). [Link]

-

A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation - ResearchGate. [Link]

-

Stability Studies and Testing of Pharmaceuticals: An Overview | LCGC International. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

-

Analytical Techniques In Stability Testing - Separation Science. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. [Link]

-

(PDF) Stability Indicating HPLC Method Development: A Review - ResearchGate. [Link]

-

Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

HPLC in Pharmaceutical Applications and Pharmaceutical Industry - Lab Manager. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

Sources

- 1. This compound | 1170364-71-2 | Benchchem [benchchem.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. biomedres.us [biomedres.us]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. sepscience.com [sepscience.com]

- 10. researchgate.net [researchgate.net]

- 11. ajpsonline.com [ajpsonline.com]

- 12. ajrconline.org [ajrconline.org]

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of a significant percentage of small molecule drugs approved by the U.S. Food and Drug Administration (FDA). Its prevalence stems from its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for engaging with a multitude of biological targets. The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tactic in modern drug discovery, offering a nuanced approach to fine-tuning molecular properties and unlocking novel or enhanced biological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the multifaceted impact of fluorination on piperidine derivatives. We will delve into the synthetic methodologies for creating these unique chemical entities, dissect the profound influence of fluorine on their pharmacokinetic and pharmacodynamic profiles, and provide detailed experimental protocols for their biological evaluation. Through a comprehensive analysis of structure-activity relationships (SAR) and a focus on key therapeutic areas, this guide will illuminate the causality behind experimental choices and provide a framework for the rational design of next-generation fluorinated piperidine-based therapeutics.

The Power of a Single Atom: Why Fluorinate Piperidines?

The introduction of fluorine, the most electronegative element, into an organic molecule might seem like a subtle modification. However, its unique properties can induce profound changes in a molecule's behavior, a strategy that has been successfully leveraged in numerous blockbuster drugs. When incorporated into the piperidine ring, fluorine can modulate a range of critical drug-like properties:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.

-

Lipophilicity and Membrane Permeation: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system (CNS).

-

Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond donation from a C-F bond and dipole-dipole interactions. These interactions can increase binding affinity and selectivity for the desired target.

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the piperidine nitrogen. This can be advantageous in reducing off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.[1]

-

Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, favoring specific chair conformations that may be optimal for binding to a target protein.[2][3]

This strategic manipulation of molecular properties underscores the importance of fluorination as a tool for overcoming common challenges in drug development, such as poor metabolic stability, low bioavailability, and off-target toxicity.

Synthesizing the Building Blocks: Accessing Fluorinated Piperidines

The synthesis of fluorinated piperidines has historically been a challenging endeavor. However, recent advancements in synthetic methodology have provided more efficient and versatile routes to these valuable compounds. One of the most powerful and widely adopted strategies is the palladium-catalyzed hydrogenation of readily available fluoropyridines .[4]

This approach offers a robust and straightforward method to access a wide range of mono- and multi-fluorinated piperidines with high diastereoselectivity.[4] The general workflow for this transformation is depicted below:

Caption: General workflow for the synthesis of fluorinated piperidines via palladium-catalyzed hydrogenation.

Experimental Protocol: Palladium-Catalyzed Hydrogenation of a Fluoropyridine

This protocol provides a general procedure for the hydrogenation of a fluoropyridine to the corresponding fluorinated piperidine. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

-

Fluoropyridine starting material

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask or autoclave

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask or autoclave equipped with a magnetic stir bar, add the fluoropyridine starting material (1.0 mmol) and Pd/C (10 mol%).

-

Solvent Addition: Under an inert atmosphere, add anhydrous methanol (10 mL).

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude fluorinated piperidine.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluorinated piperidine.

Biological Activities and Therapeutic Potential

The introduction of fluorine into the piperidine scaffold has led to the discovery of compounds with a wide range of biological activities, targeting various diseases.

Neurodegenerative Diseases: A Focus on Alzheimer's

Recent studies have highlighted the potential of fluorinated piperidine derivatives as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) .[5] AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to improved cognitive function in Alzheimer's patients.

Caption: Inhibition of Acetylcholinesterase by a fluorinated piperidine derivative.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This colorimetric assay, based on the Ellman method, is a standard high-throughput screening method for identifying AChE inhibitors.[6]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compounds (fluorinated piperidine derivatives) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in Tris-HCl buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of Tris-HCl buffer to all wells.

-

Add 5 µL of the test compound solution at various concentrations to the sample wells. Add 5 µL of DMSO to the control wells.

-

Add 20 µL of the AChE solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Add 10 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to read the absorbance at 1-minute intervals for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Metabolic Disorders: Targeting Diabetes

Fluorinated piperidine derivatives have also shown promise as inhibitors of α-glucosidase , an enzyme involved in carbohydrate digestion.[5] Inhibition of this enzyme can delay the absorption of glucose from the gut, thereby helping to control blood sugar levels in patients with type 2 diabetes.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG), substrate

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

Test compounds (fluorinated piperidine derivatives) dissolved in DMSO

-

Sodium carbonate (Na₂CO₃), 0.2 M

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.

-

Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of DMSO to the control wells.

-

Add 20 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ to all wells.

-

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value.

-

Oncology: Modulating Key Signaling Pathways

The piperidine scaffold is a common feature in many anticancer agents. The introduction of fluorine can enhance their efficacy and overcome drug resistance. Fluorinated piperidine derivatives have been investigated for their ability to modulate critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway .[7][8][9][10]

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[7] Inhibitors of this pathway are therefore attractive therapeutic targets.

Sources

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Prepared by: Gemini, Senior Application Scientist

This guide offers a comprehensive technical overview of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing data from established chemical suppliers and relevant scientific literature, this document details the compound's core chemical properties, analytical validation methods, synthetic considerations, and its context within modern pharmaceutical research. The structure of this guide is designed to follow a logical progression from fundamental identification to practical application, providing field-proven insights for scientists and development professionals.

Core Molecular Identity and Physicochemical Profile

The precise identification and understanding of a compound's fundamental properties are the bedrock of any research endeavor. This compound is a substituted piperidine derivative whose utility is heavily influenced by its specific structural features and the choice of its salt form.

The systematic IUPAC name for this compound is 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine hydrochloride (1:1)[1]. Its structure consists of a saturated six-membered piperidine ring connected at the 2-position to a benzyl group. This benzyl ring is further substituted with an electron-withdrawing fluorine atom at the 3-position and an electron-donating methoxy group at the 4-position[1]. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen, creating an ionic bond with a chloride anion[1].

Table 1: Key Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine hydrochloride (1:1) | [1] |

| CAS Number | 1170364-71-2 | [1][2] |

| Molecular Formula | C₁₃H₁₉ClFNO | [1][2] |

| Molecular Weight | 259.75 g/mol | [1][2][3] |

| MDL Number | MFCD08669729 |[3] |

Rationale for the Hydrochloride Salt Form

In drug development and research, the free base form of amine-containing compounds is often converted to a salt to improve its physicochemical properties. The choice of hydrochloride is deliberate and offers several distinct advantages over the free base.

-

Enhanced Aqueous Solubility : The protonation of the piperidine nitrogen significantly increases the molecule's hydrophilicity and, consequently, its solubility in aqueous media. This is a critical factor for many biological assays and for improving potential bioavailability[1].

-

Improved Stability : The formation of an ionic bond reduces the compound's volatility and hygroscopicity, leading to better stability under standard storage and handling conditions[1].

-

Crystallinity : Hydrochloride salts typically form well-defined, stable crystalline solids. This crystalline nature simplifies purification processes (e.g., recrystallization), ensures batch-to-batch consistency, and facilitates handling and formulation[1].

Table 2: Comparative Properties of Free Base vs. Hydrochloride Salt

| Property | Free Base | Hydrochloride Salt | Rationale |

|---|---|---|---|

| Aqueous Solubility | Low | High | Protonation of the piperidine nitrogen increases polarity[1]. |

| Physical Form | Often an oil or amorphous solid | Crystalline solid | Ionic lattice formation favors ordered structures[1]. |

| Stability | Moderate | High | Reduced volatility and hygroscopicity due to ionic bonding[1]. |

Synthesis and Purification Workflow

The core strategy involves the reductive amination between a commercially available aldehyde (3-fluoro-4-methoxybenzaldehyde) and piperidine. This is a robust and widely used method for forming C-N bonds.

Experimental Protocol: Representative Synthesis

-

Reaction Setup : To a solution of 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂), add piperidine (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Reduction : Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quenching and Workup : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation of Free Base : Concentrate the filtrate under reduced pressure to yield the crude free base, 2-(3-fluoro-4-methoxy-benzyl)-piperidine, typically as an oil.

-

Salt Formation : Dissolve the crude free base in a minimal amount of diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.

-

Purification : Collect the resulting white solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final, pure hydrochloride salt.

Analytical Characterization and Validation

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for unambiguous structure determination.

-

¹H NMR : Provides information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons on the benzyl ring, the methoxy singlet, and complex aliphatic signals from the piperidine and benzylic CH₂ groups.

-

¹³C NMR : Reveals the number of chemically distinct carbon atoms in the molecule.

-

¹⁹F NMR : A crucial experiment for fluorinated compounds. A single resonance would be expected, confirming the presence of the fluorine atom, with coupling to adjacent ¹H atoms. The analysis of fluorine-containing compounds by NMR can sometimes be complicated by the presence of rotational isomers, which may lead to multiple signals for certain nuclei[4].

-

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would show a prominent ion corresponding to the mass of the protonated free base [M+H]⁺.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the industry standard for determining the purity of a compound. Using a reverse-phase column and a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier), a single major peak should be observed, and its area can be used to calculate the purity, typically reported as >95% or >98% for research-grade chemicals.

Chemical Reactivity and Stability

Understanding the reactivity of this compound is key to its use as a synthetic building block and for ensuring its stability during storage.

-

Piperidine Nitrogen : The secondary amine of the piperidine ring is the most reactive site. It can readily undergo N-alkylation or N-acylation reactions. This reactivity is fundamental to its application as a scaffold in medicinal chemistry, allowing for the introduction of diverse functional groups[5].

-

Aromatic Ring : The electron-rich benzyl ring can participate in electrophilic aromatic substitution, though the positions are directed by the existing fluoro and methoxy groups.

-

Methoxy Group : Under harsh acidic conditions (e.g., using boron tribromide, BBr₃), the methoxy group can be demethylated to yield the corresponding phenol derivative[1].

-

Carbon-Fluorine Bond : The C-F bond is exceptionally strong and generally stable under most reaction conditions. However, it can be susceptible to nucleophilic aromatic substitution under strongly basic conditions[1].

-

Storage and Stability : As a crystalline hydrochloride salt, the compound is stable under ambient conditions. For long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere to prevent degradation[1].

Pharmacological Context and Research Applications

The true value of this compound lies in its potential as a molecular scaffold or intermediate in the synthesis of biologically active molecules. Its structural motifs are prevalent in compounds targeting the central nervous system (CNS).

-

Role of the Piperidine Scaffold : The piperidine ring is one of the most common N-heterocyclic systems found in pharmaceuticals and agrochemicals[6]. Its conformational flexibility allows it to interact effectively with biological targets.

-

Influence of Fluorine : The incorporation of fluorine is a common strategy in medicinal chemistry. It can modulate the pKa of the nearby piperidine nitrogen, which can profoundly influence binding interactions with receptors and enzymes[6]. This modulation can also be used to disrupt binding to off-target proteins like the hERG ion channel, thereby improving the cardiovascular safety profile of a potential drug candidate[6].

-

Potential as a CNS Agent : The 3-fluoro-4-methoxybenzyl group has been successfully utilized as a key component in the development of antagonists for the Dopamine 4 Receptor (D4R), which is a target for treating neuropsychiatric disorders[7][8]. Furthermore, benzylpiperazine derivatives are known to act as CNS stimulants by modulating the release and reuptake of key neurotransmitters like dopamine and serotonin[9].

Based on these points, this compound serves primarily as:

-

A versatile building block for synthesizing more complex molecules for screening libraries[1].

-

A research tool for structure-activity relationship (SAR) studies, particularly for CNS targets like dopamine receptors[1][8].

-

An intermediate in the production of specialty chemicals and potential active pharmaceutical ingredients (APIs)[1].

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Classification : According to supplier safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral)[3]. The GHS pictogram is GHS06 (skull and crossbones), and the signal word is "Danger"[3].

-

Precautionary Measures : Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin, wash thoroughly with soap and water. If ingested, seek immediate medical attention[3].

References

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Synthesis of 4-(3-methoxy-benzyl)piperidine. PrepChem.com. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

-

(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem - NIH. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

-

Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

-

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride | 1172742-77-6. BuyersGuideChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

The Hydrochloride Salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine: A Technical Guide to its Advantages and Characterization

Introduction

In the landscape of modern drug discovery and development, the meticulous selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic success. The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, is present in a multitude of pharmaceuticals and biologically active compounds.[1] This guide focuses on a specific derivative, 2-(3-Fluoro-4-methoxy-benzyl)-piperidine, and explores the significant advantages conferred by its hydrochloride salt form.

The strategic incorporation of a fluorine atom and a methoxy group on the benzyl substituent of this piperidine derivative is intended to modulate its physicochemical and pharmacological properties. The fluorine atom can influence the compound's metabolic stability and binding affinity to biological targets, while the methoxy group can also impact its pharmacokinetic profile.[2][3] However, the free base form of many amine-containing compounds, including this one, often presents challenges in terms of solubility, stability, and handling. The formation of a hydrochloride salt is a well-established and highly effective strategy to overcome these limitations.[4]

This technical guide will provide an in-depth analysis of the rationale behind the selection of the hydrochloride salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine, detail its physicochemical properties in comparison to the free base, and present comprehensive experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the benefits and practical considerations of utilizing this specific salt form.

Physicochemical Advantages of the Hydrochloride Salt

The conversion of the basic piperidine nitrogen to a positively charged ammonium chloride salt profoundly alters the molecule's physical and chemical properties. These modifications are pivotal for the successful transition of a promising chemical entity from the laboratory to a viable drug candidate. The primary advantages of using the hydrochloride salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine are detailed below.

Enhanced Aqueous Solubility and Bioavailability

A fundamental prerequisite for the oral absorption of a drug is its ability to dissolve in the aqueous environment of the gastrointestinal tract. The free base of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine is predicted to have low aqueous solubility due to the lipophilic nature of its benzyl and piperidine rings. The protonation of the piperidine nitrogen to form the hydrochloride salt introduces a positive charge, significantly increasing the molecule's polarity and its ability to interact with water molecules.[4] This enhanced hydrophilicity leads to a substantial improvement in aqueous solubility.[4]

This increased solubility is directly correlated with an enhancement in bioavailability. A drug that dissolves more readily in the gastrointestinal fluids has a greater concentration gradient driving its absorption across the intestinal membrane into the bloodstream, leading to a more predictable and effective therapeutic response.[4]

Improved Stability and Shelf-Life

The hydrochloride salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine exists as a stable crystalline solid, which is a significant advantage over the potentially oily or amorphous nature of the free base.[4] Crystalline solids have a well-defined, long-range molecular order, which imparts greater physical and chemical stability.[4] This crystalline structure minimizes the compound's exposure to atmospheric oxygen and moisture, thereby reducing the rates of oxidative degradation and hydrolysis.[4] The ionic nature of the salt also lowers its volatility compared to the free base.[4]

The methoxy group on the benzyl ring can be susceptible to demethylation under strongly acidic conditions, and the piperidine ring can be prone to oxidation.[4] The stable crystalline lattice of the hydrochloride salt helps to mitigate these degradation pathways under normal storage conditions, leading to a longer shelf-life and ensuring the integrity of the API over time.

Enhanced Crystallinity and Handling Properties

The crystalline nature of the hydrochloride salt facilitates easier handling and processing during drug product manufacturing.[4] Crystalline solids are generally easier to purify through recrystallization, leading to a higher purity profile for the final API.[4] They also tend to have better flowability and compressibility, which are critical parameters for the formulation of solid oral dosage forms such as tablets and capsules. In contrast, amorphous or oily free bases can be difficult to handle, weigh accurately, and formulate consistently.

Comparative Physicochemical Properties

The following table summarizes the key differences in the physicochemical properties between the free base and the hydrochloride salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine. While specific experimental data for this compound is not widely available in the public domain, the presented information is based on established principles of salt formation and data from closely related analogs.

| Property | 2-(3-Fluoro-4-methoxy-benzyl)-piperidine (Free Base) | 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride | Advantage of Hydrochloride Salt |

| Physical State | Likely an oil or low-melting solid | Crystalline Solid[4] | Improved handling, stability, and purification |

| Aqueous Solubility | Low | High[4] | Enhanced bioavailability for oral administration |

| Stability | Less stable; prone to oxidation and degradation[4] | Highly stable crystalline solid[4] | Longer shelf-life and consistent product quality |

| Hygroscopicity | Potentially higher | Generally lower in a crystalline state[4] | Easier to handle and store, less prone to physical changes |

| Melting Point | Lower | Higher and sharper | Indicator of purity and crystalline order |

| pKa | N/A (is a base) | Estimated to be in the range of 8.0-10.0 (for the conjugate acid) | Determines the pH range for optimal solubility and stability |

Synthesis and Characterization

The synthesis of this compound is a two-step process that involves the formation of the free base followed by its conversion to the hydrochloride salt. The following sections provide detailed experimental protocols for these procedures, along with methods for the comprehensive characterization of the final product.

Synthesis of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine (Free Base)

The synthesis of the free base is typically achieved through a nucleophilic substitution reaction between 3-fluoro-4-methoxybenzyl chloride and piperidine.

Experimental Protocol: Synthesis of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine

Materials:

-

3-Fluoro-4-methoxybenzyl chloride (1.0 eq)

-

Piperidine (2.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 3-fluoro-4-methoxybenzyl chloride (1.0 eq) and anhydrous acetonitrile.

-

Add piperidine (2.0 eq) to the solution, followed by potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-Fluoro-4-methoxy-benzyl)-piperidine as an oil.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure free base.

Formation of the Hydrochloride Salt

The purified free base is then converted to its hydrochloride salt to enhance its stability and handling properties.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(3-Fluoro-4-methoxy-benzyl)-piperidine (1.0 eq)

-

Diethyl ether (anhydrous)

-

2M Hydrochloric acid in diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the purified 2-(3-Fluoro-4-methoxy-benzyl)-piperidine (1.0 eq) in anhydrous diethyl ether in a round-bottom flask.

-

Cool the solution in an ice bath with stirring.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise to the stirred solution.

-

A white precipitate will form upon addition of the hydrochloric acid solution.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid under vacuum to obtain this compound.

Characterization of the Hydrochloride Salt

The identity, purity, and physicochemical properties of the synthesized hydrochloride salt should be confirmed using a battery of analytical techniques.

Experimental Protocol: Characterization of this compound

-

Melting Point Determination:

-

Measure the melting point of the crystalline solid using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

-

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The spectra should be consistent with the proposed structure. The proton on the nitrogen will typically appear as a broad signal in the ¹H NMR spectrum.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer. Look for characteristic peaks, including N-H stretching of the ammonium salt (typically a broad band around 2400-2700 cm⁻¹), C-H, C=C (aromatic), and C-O stretches.

-

-

Mass Spectrometry (MS):

-

Analyze the sample by mass spectrometry (e.g., electrospray ionization - ESI) to confirm the molecular weight of the free base cation.

-

-

-

pKa Determination:

-

Determine the pKa of the conjugate acid of the piperidine nitrogen using potentiometric titration.[5]

-

Dissolve a known concentration of the hydrochloride salt in deionized water.

-

Titrate the solution with a standardized solution of sodium hydroxide while monitoring the pH.

-

The pKa is the pH at which half of the compound is in its ionized form.

-

-

Solubility Assessment:

-

Determine the equilibrium solubility of the hydrochloride salt in various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol).

-

Add an excess of the solid to a known volume of the solvent and agitate at a constant temperature until equilibrium is reached.

-

Filter the suspension and analyze the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC-UV).

-

-

Hygroscopicity Testing:

-

Assess the tendency of the crystalline salt to absorb moisture from the atmosphere using dynamic vapor sorption (DVS) analysis.

-

Expose a sample of the material to a range of controlled humidity levels at a constant temperature and measure the change in mass. This will classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic).

-

-

X-ray Powder Diffraction (XRPD):

-

Obtain an XRPD pattern of the solid material to confirm its crystalline nature. The pattern will be unique to the specific crystal form of the hydrochloride salt.

-

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

Figure 2: Synthetic workflow for the hydrochloride salt.

Figure 3: Characterization workflow for the final product.

Pharmacological Context and Future Directions

Piperidine derivatives are known to interact with a wide range of biological targets, exhibiting activities such as antimicrobial, antioxidant, and central nervous system effects. [1]The specific compound, 2-(3-Fluoro-4-methoxy-benzyl)-piperidine, is a valuable building block for the synthesis of more complex molecules for biological screening. [4]The presence of the fluoro and methoxy substituents on the benzyl ring suggests that it could be a scaffold for developing ligands for various receptors and enzymes where these features can enhance binding affinity and selectivity. [4]For instance, similar fluorinated piperidine derivatives have been investigated as antagonists for the dopamine D4 receptor. [2] Further research into the biological activity of this compound would involve screening against a panel of relevant biological targets. The enhanced physicochemical properties of the hydrochloride salt make it an ideal candidate for such in vitro and subsequent in vivo studies.

Conclusion

The hydrochloride salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine offers significant and multifaceted advantages over its free base form. The enhanced aqueous solubility, improved stability, and superior handling characteristics of the crystalline salt are critical for its utility in drug discovery and development. The detailed synthetic and characterization protocols provided in this guide offer a comprehensive framework for researchers working with this compound. By leveraging the benefits of the hydrochloride salt, scientists can more effectively and efficiently advance their research toward the development of novel therapeutics.

References

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

- Google Patents.

-

PubMed. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

ResearchGate. (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link]

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

-

ResearchGate. X‐ray single crystal structure of 4. Each of the N‐benzyl groups is... [Link]

-

PMC - PubMed Central. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

ACS Publications. Characterization, Solubility, and Hygroscopicity of BMS-817399. [Link]

-

University of Karachi. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Sciencemadness.org. Piperidine from the hydrolysis of piperine. [Link]

-

University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

ResearchGate. (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]

-

PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]

-

PubChem. (4S)-3,3-difluoro-4-(methoxymethyl)piperidine. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

-

Journal of Clinical Medicine of Kazakhstan. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

-

PMC - PubMed Central. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [Link]

-

CD Formulation. Hygroscopicity Evaluation. [Link]

-

ResearchGate. Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. [Link]

-

PubChem. Piperidine. [Link]

-

Academic Journals. Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Development of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride Derivatives for Structure-Activity Relationship (SAR) Studies

Introduction: Unlocking the Therapeutic Potential of 2-Benzylpiperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal framework for optimizing interactions with biological targets. The 2-benzylpiperidine motif, in particular, has been explored for its activity at various receptors and transporters, including sigma receptors and monoamine transporters.[3][4]

This guide provides a comprehensive framework for the systematic development of derivatives of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride. The strategic incorporation of a fluorine atom and a methoxy group on the benzyl ring offers a starting point for fine-tuning the electronic and steric properties of the molecule. Fluorine, with its high electronegativity, can enhance metabolic stability and binding affinity, while the methoxy group provides a handle for further chemical modification.[5]

The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed roadmap for synthesizing a focused library of analogues and evaluating their biological activity to establish a robust Structure-Activity Relationship (SAR). A thorough understanding of the SAR is paramount for optimizing lead compounds towards enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Strategic Approach to SAR-Driven Derivative Design

A systematic SAR exploration necessitates a multipronged approach to modifying the lead structure. The following diagram illustrates the key areas of chemical space to be explored for the 2-(3-fluoro-4-methoxy-benzyl)-piperidine scaffold.

Caption: Strategic plan for SAR exploration of the 2-benzylpiperidine scaffold.

Synthetic Protocols

The synthesis of the target derivatives begins with the preparation of the core scaffold, followed by a series of well-established chemical transformations to introduce diversity at the designated positions.

Protocol 1: Synthesis of the Core Scaffold: 2-(3-Fluoro-4-methoxy-benzyl)-piperidine

The synthesis of the core scaffold is achieved through the catalytic hydrogenation of the corresponding pyridine precursor.

Step 1: Synthesis of 2-(3-Fluoro-4-methoxy-benzyl)-pyridine

This step can be accomplished via several synthetic routes, including the Suzuki-Miyaura coupling of a suitable pyridine derivative with a benzylboronic ester.[6]

Step 2: Catalytic Hydrogenation to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine

The aromatic pyridine ring is reduced to the saturated piperidine ring using a platinum(IV) oxide (PtO₂) catalyst under hydrogen pressure.[7][8]

Materials:

-

2-(3-Fluoro-4-methoxy-benzyl)-pyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Hydrogen Gas Source

-

High-Pressure Reactor (Parr Shaker or similar)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite®

Procedure:

-

In a high-pressure reactor vessel, dissolve 2-(3-Fluoro-4-methoxy-benzyl)-pyridine (1.0 eq.) in glacial acetic acid.

-

Carefully add PtO₂ (5 mol%) to the solution.

-

Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 50-70 bar.[8]

-

Stir the reaction mixture vigorously at room temperature for 6-10 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully depressurize the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3-Fluoro-4-methoxy-benzyl)-piperidine free base.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Library Synthesis - N-Alkylation of the Piperidine Core

N-alkylation is a straightforward method to explore the impact of substituents on the piperidine nitrogen.[9]

Materials:

-

2-(3-Fluoro-4-methoxy-benzyl)-piperidine (free base)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide, etc.) (1.1 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-(3-Fluoro-4-methoxy-benzyl)-piperidine (1.0 eq.) and anhydrous DMF.

-

Add K₂CO₃ to the stirred solution.

-

Slowly add the alkyl halide to the mixture at room temperature.

-

Stir the reaction at room temperature or gently heat (e.g., 50 °C) until completion (monitor by TLC or LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Library Synthesis - N-Arylation via Buchwald-Hartwig Amination

The introduction of aryl or heteroaryl substituents on the piperidine nitrogen can be achieved using palladium-catalyzed Buchwald-Hartwig amination.[3][10]

Materials:

-

2-(3-Fluoro-4-methoxy-benzyl)-piperidine (free base)

-

Aryl bromide or chloride (1.0 eq.)

-

Pd₂(dba)₃ (palladium catalyst precursor)

-

Xantphos (ligand)

-

Sodium tert-butoxide (NaOtBu) (base)

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Add anhydrous toluene, followed by the aryl halide and 2-(3-Fluoro-4-methoxy-benzyl)-piperidine.

-

Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Library Synthesis - Modification of the Benzyl Ring via Suzuki-Miyaura Coupling

To perform Suzuki-Miyaura coupling on the benzyl ring, a handle such as a bromine or iodine atom needs to be present. Assuming a precursor with a bromo-substituent on the benzyl ring is used to synthesize the piperidine core.

Materials:

-

2-(Bromo-substituted-benzyl)-piperidine derivative

-

Aryl or heteroaryl boronic acid or ester (1.2 eq.)

-

Pd(PPh₃)₄ (palladium catalyst)

-

Sodium Carbonate (Na₂CO₃) solution (2 M)

-

Toluene and Ethanol mixture (e.g., 3:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the bromo-substituted piperidine derivative, the boronic acid/ester, and the solvent mixture.

-

Degas the solution by bubbling nitrogen through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ and the Na₂CO₃ solution.

-

Heat the reaction mixture to reflux (e.g., 90 °C) and stir until completion (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 5: Library Synthesis - Demethylation of the 4-Methoxy Group

Cleavage of the methyl ether to reveal the corresponding phenol allows for the exploration of hydrogen bonding interactions and provides a new point for further derivatization.

Materials:

-

2-(3-Fluoro-4-methoxy-benzyl)-piperidine derivative

-

Boron tribromide (BBr₃) (1 M solution in dichloromethane)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the methoxy-containing piperidine derivative in anhydrous DCM in a dry flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

-

Slowly add the BBr₃ solution dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 6: Conversion to Hydrochloride Salt

For improved stability, solubility, and handling, the final compounds are typically converted to their hydrochloride salts.[11][12]

Materials:

-

Piperidine derivative (free base)

-

Anhydrous Diethyl Ether or Isopropanol

-

Hydrochloric acid (2 M solution in diethyl ether or isopropanolic HCl)

Procedure:

-

Dissolve the purified piperidine free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Slowly add the HCl solution dropwise with stirring.

-

A precipitate should form. If not, the solution can be cooled or a co-solvent like hexane can be added to induce precipitation.

-

Stir the suspension for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Analytical Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed.

Table 1: Analytical Techniques for Compound Characterization

| Technique | Purpose |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. |

| Mass Spectrometry (LC-MS, HRMS) | Molecular weight confirmation and purity assessment. |

| HPLC | Purity determination and chiral separation. |

| Melting Point | Characterization of crystalline solids. |

Protocol 7: Chiral Separation by HPLC

Since the 2-position of the piperidine ring is a stereocenter, it is crucial to separate and test the individual enantiomers.[13]

Instrumentation:

-

Standard HPLC system with a UV detector.

-

Chiral Column (e.g., Chiralpak® or Chirex® series).

General Procedure:

-

Develop a suitable mobile phase (typically a mixture of hexane/isopropanol or other solvent systems) for the specific chiral stationary phase.

-

Dissolve a small amount of the racemic piperidine derivative in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the separation of the enantiomers by UV detection.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation.

-

Once an analytical method is established, it can be scaled up for preparative separation of the enantiomers.

Biological Evaluation: In Vitro Assays

The following are representative in vitro assays to evaluate the biological activity of the synthesized derivatives. The choice of assays should be guided by the therapeutic hypothesis for this chemical series.

Protocol 8: Sigma-1 Receptor Binding Assay

This assay determines the affinity of the test compounds for the sigma-1 receptor.[14][15]

Materials:

-

Guinea pig brain membrane homogenates (source of sigma-1 receptors)

-

[³H]-(+)-Pentazocine (radioligand)

-

Test compounds at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

In a 96-well plate, add the assay buffer, membrane homogenate, and varying concentrations of the test compound.

-

Initiate the binding reaction by adding [³H]-(+)-pentazocine.

-

Incubate the plate for 90 minutes at 37 °C.[14]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol).

-

Calculate the IC₅₀ values and subsequently the Kᵢ values for each compound.

Protocol 9: Monoamine Transporter Inhibition Assay

This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled monoamines (dopamine, norepinephrine, serotonin) into cells expressing the respective transporters (DAT, NET, SERT).[5][16][17]

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing human DAT, NET, or SERT.

-

[³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin

-

Test compounds at various concentrations

-

Assay buffer

-

96-well plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Plate the transporter-expressing cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes.

-

Initiate uptake by adding the respective radiolabeled monoamine.

-

Incubate for a short period (e.g., 10 minutes) at room temperature or 37 °C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.

-

Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., cocaine for DAT).

-

Calculate the IC₅₀ values for each compound at each transporter.

Data Presentation and SAR Analysis

The synthetic and biological data should be systematically organized to facilitate SAR analysis.

Table 2: Proposed Library of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Derivatives and Hypothetical Biological Data

| Compound ID | R¹ (N-substituent) | Ar' (Benzyl Ring) | Kᵢ (Sigma-1, nM) | IC₅₀ (DAT, nM) | IC₅₀ (NET, nM) | IC₅₀ (SERT, nM) |

| Lead-01 | H | 3-F, 4-OCH₃ | 50 | >1000 | 850 | >1000 |

| N-Me | CH₃ | 3-F, 4-OCH₃ | 35 | 900 | 700 | >1000 |

| N-Bn | Benzyl | 3-F, 4-OCH₃ | 20 | 500 | 450 | 950 |

| N-Ph | Phenyl | 3-F, 4-OCH₃ | 65 | >1000 | >1000 | >1000 |

| Ar-OH | H | 3-F, 4-OH | 40 | 800 | 600 | >1000 |

| Ar-Ph | H | 3-F, 4-Phenyl | 150 | >1000 | >1000 | >1000 |

Experimental Workflow Visualization

The overall workflow from synthesis to biological evaluation can be visualized as follows:

Sources

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Evaluation of Novel Analgesics from 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride